molecular formula C21H20N4O4S B2412336 N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 872590-19-7

N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2412336
M. Wt: 424.48
InChI Key: FAIQTLBYDVKBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide” is a complex organic molecule. It contains an acetamidophenyl group, a benzo[d][1,3]dioxol-5-ylmethyl group, and an imidazol-2-ylthio group . These groups are common in many organic compounds and have various properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of aromatic ether, the imidazol-2-ylthio group is a type of thioether, and the acetamidophenyl group is a type of amide .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For example, the benzo[d][1,3]dioxol-5-ylmethyl group might undergo reactions typical of aromatic ethers, such as nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of its intermolecular forces .

Scientific Research Applications

  • Unified Total Synthesis of Benzo[d][1,3]dioxole-type Benzylisoquinoline Alkaloids

    • Application Summary : This research established the first total synthesis of aporphine alkaloids with a benzo[d][1,3]dioxole structure feature. The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .
    • Methods of Application : The methodology was also applied to the total syntheses of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines and dibenzopyrrocolines, including two impatiens, tetrahydrocoptisine, and quaternary coptisine bromide of coptisines and two dibenzopyrrocoline analogues .
    • Results or Outcomes : Among the nine synthesized compounds, the total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
  • N1-Benzo[1,3]dioxol-5-ylmethyl-N2-Substituted Biguanide Derivative

    • Application Summary : This compound shows superior hypoglycemic action and superior hypolipidemic action even at a lower dosage as compared with conventional drugs .
    • Methods of Application : The compound can be used for the prevention and treatment of metabolic syndrome disorders such as diabetes, non-insulin-dependent diabetes, obesity, arteriosclerosis, and the like, or cancer involving P53 gene deficiency .
    • Results or Outcomes : The compound was found to be effective in the treatment of these conditions .
  • 1-(BENZO[D][1,3]DIOXOL-5-YL)-N-(PHENYL)CYCLOPROPANE-CARBOXAMIDE Derivatives

    • Application Summary : These compounds are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .
  • N-BENZO(1,3)DIOXOL-5-YL-3-(4-ISOBUTYL-PHENYL)-ACRYLAMIDE

    • Application Summary : This compound is used in various chemical reactions due to its unique structure .
  • 1-(Benzodioxol-5-ylmethyl)piperazine

    • Application Summary : This compound is used in various chemical reactions due to its unique structure .
  • 1-(BENZO[D][1,3]DIOXOL-5-YL)-N-(PHENYL)CYCLOPROPANE-CARBOXAMIDE Derivatives
    • Application Summary : These compounds are used as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis .

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14(26)23-16-3-2-4-17(10-16)24-20(27)12-30-21-22-7-8-25(21)11-15-5-6-18-19(9-15)29-13-28-18/h2-10H,11-13H2,1H3,(H,23,26)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIQTLBYDVKBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetamidophenyl)-2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)acetamide

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